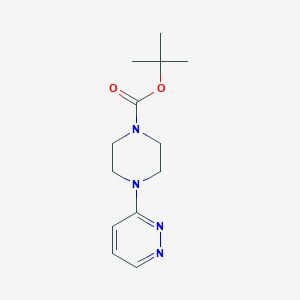

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCRBGIXAOVMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate typically involves the reaction of pyridazine derivatives with piperazine. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same steps as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound are being developed to target specific receptors involved in neurological pathways. For example, compounds synthesized from this compound have shown promising results in enhancing receptor binding affinity, which is critical for treating conditions such as depression and anxiety disorders .

Biochemical Research

Overview

In biochemical studies, this compound is utilized to investigate receptor binding and enzyme interactions. It provides insights into cellular mechanisms that could lead to new therapeutic targets.

Case Study: Receptor Binding Studies

One notable study explored the interactions of this compound with various G-protein coupled receptors (GPCRs). The findings suggested that modifications to the tert-butyl group significantly affected binding affinity and selectivity towards specific GPCRs, highlighting its potential in drug design .

Material Science

Overview

this compound is also employed in the development of novel polymers and coatings. Its chemical properties contribute to improved durability and chemical resistance.

Application Example: Coatings Development

In material science, researchers have synthesized polymer composites incorporating this compound, resulting in coatings with enhanced mechanical properties and resistance to environmental degradation. These materials are particularly useful in industrial applications where durability is essential .

Agricultural Chemistry

Overview

The compound finds applications in the formulation of agrochemicals, contributing to the design of more effective herbicides and pesticides with reduced environmental impact.

Case Study: Eco-friendly Herbicides

Research has demonstrated that derivatives of this compound exhibit herbicidal activity against several weed species while being less toxic to non-target organisms. This positions the compound as a candidate for developing sustainable agricultural practices .

Analytical Chemistry

Overview

In analytical chemistry, this compound is utilized for developing methods to detect and quantify various substances, enhancing accuracy and reliability in laboratory results.

Application Example: Detection Methods

Innovative detection techniques using this compound have been developed for environmental monitoring. These methods leverage the compound's unique chemical properties to improve sensitivity in detecting pollutants at low concentrations .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Neurological disorder treatments | Enhanced receptor binding affinity |

| Biochemical Research | GPCR interaction studies | Significant effects on binding affinity |

| Material Science | Polymer coatings | Improved durability and chemical resistance |

| Agricultural Chemistry | Eco-friendly herbicides | Effective against weeds with low toxicity |

| Analytical Chemistry | Detection methods for pollutants | Improved sensitivity for environmental monitoring |

Mechanism of Action

The mechanism of action of tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate and its analogs:

Structural and Functional Insights

Heterocyclic Core Influence: Pyridazine vs. For example, fluoropyridine derivatives (e.g., C20 in ) prioritize metabolic stability, whereas pyridazine may optimize binding kinetics. Fused Rings (Imidazothiazole): The imidazothiazole derivative introduces a planar, rigid structure, favoring interactions with hydrophobic enzyme pockets, unlike the more flexible pyridazine analog.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Thiadiazole and cyano groups enhance electrophilicity, facilitating nucleophilic attacks in further derivatization. Electron-Donating Groups (EDGs): Methoxy and amino groups (e.g., ) improve solubility and serve as handles for conjugation.

Synthetic Efficiency :

- Cross-coupling reactions (e.g., Suzuki in ) achieve high yields (>80% in some cases), whereas Cu-catalyzed aminations are cost-effective but lower-yielding (52%).

Physicochemical Properties :

- Melting points and solubility vary significantly; for instance, nitroaromatic derivatives are typically crystalline solids, while fluorinated analogs exhibit better lipid solubility.

- Spectral data (e.g., HRMS, NMR in ) confirm structural integrity across analogs, with pyridazine’s deshielded protons distinct in NMR.

Biological Activity

Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 250.31 g/mol. The compound features a piperazine ring substituted with a pyridazine moiety, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperazine moiety provides structural versatility, allowing the compound to modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, impacting cellular signaling processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including drug-resistant pathogens. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by researchers aimed at developing new antimicrobial agents screened this compound against a panel of clinically relevant bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, particularly highlighting its effectiveness against multidrug-resistant strains .

- Anticancer Activity : Another research effort focused on the compound's effects on cancer cell lines. The study revealed that this compound inhibited cell growth through apoptosis induction, with mechanisms involving caspase activation .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds have provided insights into optimizing the efficacy of this compound. Modifications to the piperazine ring and pyridazine substituents were shown to enhance biological activity .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions. A common method involves Suzuki-Miyaura coupling between a boronate ester intermediate (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) and a halogenated pyridazine derivative (e.g., 3-bromopyridazine) using Pd catalysts like tetrakis(triphenylphosphine)palladium(0) . Microwave-assisted heating (100°C for 3 hours) can achieve yields >90%, while traditional heating at 60–90°C may require longer reaction times (12–16 hours) with slightly lower yields (75–85%) . Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is standard .

Q. How is the tert-butyloxycarbonyl (Boc) protecting group removed during downstream functionalization?

The Boc group is cleaved under acidic conditions using hydrogen chloride (HCl) in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane. For example, treatment with HCl/dioxane at room temperature for 3 hours removes the Boc group, yielding the free piperazine intermediate . Neutralization with potassium carbonate in methanol/dichloromethane recovers the deprotected compound .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry and purity. Key signals include the tert-butyl singlet (~1.46 ppm) and pyridazine aromatic protons (8.3–9.2 ppm) .

- LCMS : Monitors reaction progress and confirms molecular weight (e.g., m/z 372.2 [M+H]) .

- X-ray crystallography : SHELX software refines crystal structures, with triclinic (P1) or monoclinic systems commonly observed. Bond angles and torsional parameters validate stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like dopamine D2 receptors. Substituents on the pyridazine ring influence hydrophobic interactions, as shown in analogues with pyridinyl-phenyl groups . QSAR models correlate electronic parameters (Hammett constants) with IC₅₀ values, guiding lead optimization .

Q. Why do conflicting crystallographic data arise for piperazine-containing compounds, and how are they resolved?

Discrepancies in bond lengths or angles may stem from torsional flexibility of the piperazine ring or solvent-induced polymorphism. High-resolution data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters improve accuracy . For example, the C–N bond in the piperazine ring ranges from 1.45–1.52 Å depending on hydrogen-bonding networks .

Q. What strategies optimize reaction yields in scaled-up syntheses?

- Catalyst loading : Reducing Pd catalyst from 10 mol% to 2–5 mol% with ligands like XPhos maintains efficiency while lowering costs .

- Solvent selection : Replacing toluene with acetonitrile in coupling reactions improves solubility and reduces side products .

- Workflow automation : Integrated synthesis consoles enable reproducible microwave conditions and in-line LCMS monitoring .

Q. How do steric and electronic effects influence substitution reactions at the pyridazine ring?

Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the C5 position due to electron-withdrawing effects of the adjacent nitrogen. Steric hindrance from the tert-butyl group slows reactions at the piperazine N-atom, requiring strong nucleophiles (e.g., LiAlH₄) for reduction .

Methodological Notes

- Contradictions in data : Conflicting reports on reaction yields (e.g., 42% vs. 91% for similar Suzuki couplings) highlight the need to validate conditions (temperature, catalyst batch) .

- Safety : Handle intermediates like 5-bromo-2-chloropyrimidine under inert atmospheres due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.